1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
2-ethyl-5-phenylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-15-11(9-13)8-12(14-15)10-6-4-3-5-7-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQCLLFEJJRNHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile, exhibit notable anticancer properties. For instance, a study synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives showed optimal cytotoxicity, making them promising candidates for further development in cancer therapeutics .
Anti-inflammatory Properties
Several studies have focused on the anti-inflammatory effects of pyrazole derivatives. Compounds similar to this compound were tested for their ability to inhibit inflammatory responses in vitro and in vivo. Notably, some derivatives exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium, indicating their potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have garnered attention due to their effectiveness against various bacterial and fungal strains. Research has shown that this compound and its derivatives can inhibit the growth of pathogens such as E. coli and S. aureus, suggesting applications in developing new antibiotics .
Pesticide Development
Pyrazole compounds have been investigated for their potential as agrochemicals, particularly as pesticides. The structural characteristics of this compound may confer specific biological activities that can be exploited to control pests effectively. Studies indicate that certain pyrazole derivatives possess insecticidal properties, making them suitable candidates for formulation into pesticide products .
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. Techniques such as one-pot reactions have been employed to streamline the synthesis process while enhancing yield and purity .
| Method | Description | Yield |
|---|---|---|
| One-Pot Reaction | Multi-component synthesis involving aromatic aldehydes | Up to 80% |
| Oxidation Reactions | Using oxidizing agents like potassium persulfate | 75%-80% |
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer activity of a series of pyrazole derivatives derived from this compound against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The study found that specific modifications to the pyrazole ring significantly enhanced cytotoxicity compared to unmodified compounds .
Case Study 2: Anti-inflammatory Evaluation
In another investigation, researchers synthesized several derivatives based on the pyrazole structure and assessed their anti-inflammatory activities using carrageenan-induced paw edema models in rats. The results indicated that some derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism by which 1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological context and the desired therapeutic outcome.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Cyano Position: Unlike most analogs with the cyano group at position 4, the target compound features it at position 2. This positional shift may alter electronic properties and reactivity .
Substituent Diversity: 1-Position: Ethyl in the target compound contrasts with bulkier groups like tetrazole-thioacetyl or chloroacetyl in analogs. Smaller alkyl groups (e.g., ethyl or methyl) may reduce steric hindrance, favoring synthetic accessibility . 3-Phenyl vs.
Functional Groups: Amino groups in analogs (e.g., ) introduce hydrogen-bonding capabilities absent in the target compound, which relies solely on nitrile and phenyl for interactions.
Physicochemical and Spectroscopic Properties
- Melting Points: Analogs with aromatic thioether groups (e.g., tetrazole-thioacetyl, ) exhibit higher melting points (~214°C) due to increased molecular rigidity and intermolecular interactions.
- Spectroscopy: 1H NMR: Ethyl groups typically show triplet signals near δ 1.2–1.4 (CH3) and δ 4.0–4.5 (CH2), while phenyl protons resonate as multiplets at δ 7.2–7.9 . Nitrile IR Stretch: The cyano group absorbs strongly near ~2200 cm⁻¹, a key identifier in IR spectroscopy .
Biological Activity
1-Ethyl-3-phenyl-1H-pyrazole-5-carbonitrile is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H15N3
- Molecular Weight : 201.27 g/mol
- IUPAC Name : (2-ethyl-5-phenylpyrazol-3-yl)methanamine
Pyrazole derivatives, including this compound, exhibit various biological activities through multiple mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives inhibit enzymes involved in critical biochemical pathways. For instance, they may inhibit dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism, thus demonstrating potential in managing diabetes.
- Anti-inflammatory Activity : Research indicates that certain pyrazole derivatives possess significant anti-inflammatory properties. For example, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
- Antioxidant Properties : Pyrazoles can also act as antioxidants, scavenging free radicals and reducing oxidative stress within cells. This activity is crucial for protecting cells from damage and has implications for various diseases associated with oxidative stress .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects. Some compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac, suggesting strong therapeutic potential .
- Antioxidant Activity Assessment : In vitro studies have shown that certain pyrazole derivatives exhibit significant antioxidant activity by reducing lipid peroxidation and increasing the activity of antioxidant enzymes .
- Antimicrobial Efficacy : Pyrazole derivatives have been tested against various bacterial and fungal strains, showing promising results that indicate their potential use as antimicrobial agents .
Preparation Methods
Cyclization of Aryl Hydrazines with (Ethoxymethylene)malononitrile
A highly selective and efficient method involves the reaction of phenylhydrazine with (ethoxymethylene)malononitrile under reflux in protic solvents such as ethanol or trifluoroethanol (TFE). This one-step reaction leads to the formation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles, which are close analogs and key intermediates to the target compound.
- Reaction conditions: Reflux under nitrogen atmosphere for 0.5 to 4 hours.
- Solvents: Ethanol and trifluoroethanol gave the highest yields (up to 84% for phenylhydrazine).
- Purification: Column chromatography using hexane/ethyl acetate gradient.
- Yields: Moderate to excellent, depending on substituents on the aryl hydrazine.
| Entry | Aryl Hydrazine Substituent | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl (C6H5) | TFE | 0.5 | 84 |
| 2 | 4-Fluorophenyl | TFE | 4 | 47 |
| 3 | Pentafluorophenyl | TFE | 4 | 63 |
| 4 | 4-Trifluoromethylphenyl | TFE | 4 | 67 |
| 5 | 2,6-Dichloro-4-trifluoromethylphenyl | TFE | 4 | 47 |
| 6 | 4-Methoxyphenyl | TFE | 4 | 68 |
Table 1: Yields of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles synthesized from various aryl hydrazines in TFE solvent.
This method is notable for its regioselectivity and simplicity, producing the pyrazole ring with the cyano group at the 5-position without formation of regioisomeric or uncyclized byproducts.
Post-Cyclization Functional Group Transformations
To obtain the exact target compound this compound, further functionalization steps are required, particularly the introduction of the ethyl group at N-1.
- N-alkylation: The pyrazole nitrogen can be alkylated using ethyl halides (e.g., ethyl bromide) under basic conditions.
- Typical conditions: Reaction in polar aprotic solvents (e.g., DMF, DMSO) with bases such as potassium carbonate or sodium hydride at room temperature or mild heating.
- Purification: Silica gel chromatography using ethyl acetate/hexane solvent systems.
Alternative Synthetic Routes via Pyrazole-3-carbaldehyde and Pyrazole-3-carbonitrile Intermediates
Another approach involves multi-step synthesis starting from pyrazole-3-carbaldehyde derivatives:
- Reduction of pyrazole-3-carboxylates to pyrazol-3-methanols using lithium aluminum hydride in diethyl ether at 0 °C.
- Oxidation of pyrazol-3-methanols to pyrazole-3-carbaldehydes using 2-iodoxybenzoic acid (IBX) in DMSO at 0–20 °C.
- Conversion of pyrazole-3-carbaldehydes to pyrazole-3-carbonitriles by reaction with ammonia and iodine in tetrahydrofuran at ambient temperature.
- N-alkylation to introduce the ethyl group at N-1.
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reduction | LiAlH4, diethyl ether, 0 °C, 1 h | 88 |
| 2 | Oxidation | IBX, DMSO, 0–20 °C, 1 h | 85 |
| 3 | Nitrile formation | NH3, I2, THF, room temp, 6 h | 78 |
| 4 | N-alkylation (ethylation) | Ethyl halide, base, aprotic solvent, mild heat | Variable |
Table 2: Multi-step synthesis of pyrazole-3-carbonitrile derivatives leading to target compound.
This route offers flexibility in modifying substituents and is well-documented for related pyrazole derivatives.
Reaction Monitoring and Purification
- Reaction monitoring: Thin-layer chromatography (TLC) is employed to track reaction progress.
- Purification: Silica gel column chromatography using solvent systems such as ethyl acetate/hexane or hexane/ethyl acetate gradients is standard.
- Drying agents: Anhydrous sodium sulfate or sodium carbonate used to dry organic layers.
- Atmosphere: Most reactions are performed under inert nitrogen atmosphere to prevent oxidation or moisture interference.
Research Findings and Notes
- The choice of solvent significantly affects yield and reaction rate; protic solvents like ethanol and trifluoroethanol outperform aprotic solvents.
- The regioselectivity of pyrazole formation is high, with no significant side products detected.
- The ethylation step requires careful control to avoid over-alkylation or side reactions.
- The cyano group at the 5-position is stable under the reaction conditions used for N-alkylation.
- Yields for the final compound vary depending on the synthetic route but generally range from moderate to high (65–85%).
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Direct cyclization of aryl hydrazine with (ethoxymethylene)malononitrile | Phenylhydrazine, TFE or EtOH, reflux, N2 atmosphere | 47–84 | One-step, regioselective, forms 5-amino intermediate |
| Multi-step via pyrazole-3-carboxylate reduction and oxidation | LiAlH4, IBX, NH3/I2, THF, mild temp | 65–88 | Allows functional group manipulation |
| N-alkylation for N-ethyl substitution | Ethyl halide, base, aprotic solvent, mild heat | Variable | Final step to introduce ethyl group |
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of pyrazole-3-carbonitrile derivatives with enhanced bioactivity?
- Methodological Answer :
- Fragment-Based Design : Replace phenyl with heteroaromatic rings (e.g., pyridyl) to improve solubility.
- Bioisosteric Replacement : Substitute nitrile with tetrazole to modulate metabolic stability.
- Molecular Docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., kinases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
